tert-Butyl(3-thienylmethyl)amine hydrochloride
Overview
Description
Tert-Butyl(3-thienylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 1049713-24-7 . It has a molecular weight of 205.75 and its IUPAC name is 2-methyl-N-(3-thienylmethyl)-2-propanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C9H16ClNS . The InChI code for the compound is 1S/C9H15NS.ClH/c1-9(2,3)10-6-8-4-5-11-7-8;/h4-5,7,10H,6H2,1-3H3;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.75 .Scientific Research Applications
Organic Synthesis and Catalysis
Thiamine hydrochloride has been used as a catalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines. This approach is applicable for a variety of amines including aliphatic, aryl, and heteroaryl amines. It is notable for its high yield, chemoselectivity, and lack of racemization in chiral amines and amino alcohols (Ingale et al., 2021).
Asymmetric Synthesis
N-tert-butanesulfinyl imines are crucial intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and activate imines for the addition of various nucleophiles. This method is used to synthesize a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols (Ellman et al., 2002).
Chemical Protection and Deprotection
Mono-protected diamines, such as Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides, have been synthesized from amino alcohols. These compounds are notable for their yields and ease of synthesis. They play a role in the protection and deprotection of chemical groups in organic synthesis (Mattingly, 1990).
Interaction with Biological Molecules
2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and their interaction with Bovine Serum Albumin (BSA) studied. This research is significant for understanding the binding and interaction of synthesized compounds with proteins, which is crucial for drug development and biochemical research (Shaofa, 2010).
Novel Tert-Butylation Reagents
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been demonstrated as an effective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This compound facilitates chemoselective reactions under mild conditions, highlighting its potential in synthetic organic chemistry (Ouchi et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-9(2,3)10-6-8-4-5-11-7-8;/h4-5,7,10H,6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKXTMLXVBGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CSC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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